b-D-Glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

β-D-Glucopyranose: is a monosaccharide and a form of glucose. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, with the hydroxyl groups attached to the carbon atoms. This compound is a crucial building block in various biological processes and is found in many natural substances, including cellulose and starch .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: β-D-Glucopyranose can be synthesized through enzymatic methods. One common method involves the use of β-glucosidase enzymes to catalyze the formation of β-D-Glucopyranose from glucose in non-aqueous reaction systems. For example, octyl β-D-glucopyranoside and decyl β-D-glucopyranoside can be synthesized using β-glucosidase in organic solvents and ionic liquids .

Industrial Production Methods: Industrial production of β-D-Glucopyranose often involves the hydrolysis of starch. Starch is treated with acids or enzymes to break it down into glucose, which can then be converted into β-D-Glucopyranose. This process is widely used in the food and pharmaceutical industries to produce glucose syrups and other glucose-based products .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: β-D-Glucopyranose can be oxidized to form gluconic acid.

Substitution: β-D-Glucopyranose can undergo substitution reactions to form glycosides.

Common Reagents and Conditions:

Oxidation: Glucose oxidase, oxygen.

Reduction: Sodium borohydride.

Substitution: Methanol, acid catalyst.

Major Products:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Methyl glucoside.

Wissenschaftliche Forschungsanwendungen

Chemistry: β-D-Glucopyranose is used as a starting material in the synthesis of various chemical compounds, including glycosides and glucosamine derivatives .

Biology: In biological research, β-D-Glucopyranose is used to study carbohydrate metabolism and enzyme activities. It serves as a substrate for enzymes like glucose oxidase and hexokinase .

Medicine: β-D-Glucopyranose derivatives are used in the development of pharmaceuticals, including antiviral and anticancer agents. It is also used in the formulation of glucose-based intravenous fluids .

Industry: In the food industry, β-D-Glucopyranose is used to produce sweeteners and food additives. It is also used in the production of biodegradable polymers and surfactants .

Wirkmechanismus

β-D-Glucopyranose exerts its effects primarily through its role in carbohydrate metabolism. It is a substrate for various enzymes, including hexokinase and glucose oxidase. Hexokinase catalyzes the phosphorylation of β-D-Glucopyranose to form glucose-6-phosphate, which enters glycolysis. Glucose oxidase catalyzes the oxidation of β-D-Glucopyranose to gluconic acid, producing hydrogen peroxide as a byproduct .

Vergleich Mit ähnlichen Verbindungen

α-D-Glucopyranose: Another anomer of glucose, differing in the orientation of the hydroxyl group at the anomeric carbon.

β-D-Galactopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 4.

β-D-Mannopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 2.

Uniqueness: β-D-Glucopyranose is unique due to its specific configuration, which makes it a preferred substrate for certain enzymes. Its role in forming cellulose and starch also highlights its importance in nature .

Biologische Aktivität

β-D-Glucopyranose, a cyclic form of D-glucose, plays a significant role in various biological processes and exhibits multiple pharmacological activities. This article explores its biological activity, including its effects on glucose metabolism, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Overview of β-D-Glucopyranose

β-D-Glucopyranose is a monosaccharide with the molecular formula C6H12O6 and is an essential component of many polysaccharides. It serves as a fundamental energy source in living organisms and is involved in numerous metabolic pathways. Its structural configuration allows it to participate in various biochemical interactions, making it a compound of interest in both basic and applied research.

1. Antidiabetic Effects

β-D-Glucopyranose has been shown to influence glucose metabolism significantly. Research indicates that derivatives of β-D-glucopyranose exhibit insulin-mimetic properties, stimulating glucose transport in adipocytes and reducing blood glucose levels. For instance, penta-O-galloyl-D-glucopyranose (PGG), a derivative of β-D-glucopyranose, has demonstrated higher glucose transport stimulatory activity than other compounds, comparable to insulin itself .

Table 1: Summary of Antidiabetic Activities of β-D-Glucopyranose Derivatives

| Compound | Activity Description | Reference |

|---|---|---|

| PGG | Stimulates glucose transport; insulin mimetic | |

| 6-Chloro-6-deoxy-PGG | Higher glucose transport activity than PGG | |

| α-D-Glucopyranose | Insulin receptor activation |

2. Anti-Cancer Properties

In addition to its antidiabetic effects, β-D-glucopyranose derivatives have shown anti-cancer activity. PGG has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the modulation of apoptosis-related proteins. Specifically, it triggers S-phase arrest and downregulates cyclin D1, which is crucial for cell cycle progression .

Case Study: PGG in Prostate Cancer Cells

A study investigated the effects of PGG on human prostate cancer cell lines (LNCaP and DU145). The results indicated that PGG induced caspase-mediated apoptosis and inhibited DNA replication, showcasing its potential as an anti-cancer agent .

The biological activities of β-D-glucopyranose and its derivatives can be attributed to several mechanisms:

- Insulin Mimetic Activity : By activating insulin receptors, these compounds enhance glucose uptake in cells.

- Apoptosis Induction : In cancer cells, β-D-glucopyranose derivatives promote apoptosis through the activation of p53 and inhibition of STAT3 signaling pathways.

- Cell Cycle Arrest : Compounds like PGG cause cell cycle arrest at specific phases (G1/S), preventing cancer cell proliferation.

Eigenschaften

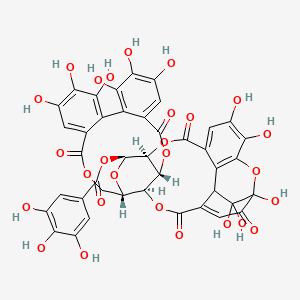

IUPAC Name |

[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-AZSQBUALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.